N1-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide
Description
Historical Development of Oxalamide Chemistry
Oxalamides, derivatives of oxalic acid, have been integral to organic chemistry since the 19th century. Early synthesis methods relied on hydrolyzing cyanogen gas or treating oxalic acid with thionyl chloride to form reactive intermediates like oxalyl chloride, which were subsequently coupled with amines. These processes, while effective, often involved hazardous reagents and generated stoichiometric waste. The mid-20th century saw oxalamides gain industrial relevance as slow-release nitrogen fertilizers due to their controlled hydrolysis properties.
A pivotal advancement emerged in the 21st century with catalytic methodologies. For instance, ruthenium pincer complexes enabled acceptorless dehydrogenative coupling of ethylene glycol and amines, producing oxalamides with hydrogen gas as the sole byproduct. This atom-economic approach marked a paradigm shift toward sustainable synthesis. Concurrently, the development of N,N'-disubstituted oxalamides as ligands for copper-catalyzed Ullmann-Goldberg reactions expanded their utility in cross-coupling chemistry. These historical milestones underscore oxalamides' transition from laboratory curiosities to versatile scaffolds in synthetic and applied chemistry.
Significance in Medicinal Chemistry Research
Oxalamides occupy a privileged niche in drug discovery due to their dual hydrogen-bonding capacity and conformational rigidity. Their ability to mimic peptide bonds while resisting enzymatic degradation makes them ideal pharmacophores. For example, lixiana (edoxaban), a direct oral anticoagulant, features an oxalamide core critical for factor Xa inhibition. Recent studies highlight derivatives like N^1^,N^2^-diphenyloxalamide as potent antioxidants and anticancer agents, with IC~50~ values ≤10 μM in bovine serum albumin assays.
Structural modifications at the oxalamide backbone enable fine-tuning of bioactivity:
- Electron-withdrawing groups (e.g., bromo, chloro) enhance oxidative stress mitigation via radical scavenging.
- Alicyclic substituents confer immunomodulatory effects, as demonstrated by differential TNF-α/IL-6 regulation in lipopolysaccharide-activated macrophages.
- Sulfonamide hybrids , such as the title compound, merge oxalamide’s hydrogen-bonding proficiency with sulfonyl groups’ target affinity, enabling kinase or protease inhibition.
These attributes position oxalamides as multipurpose tools for addressing unmet therapeutic needs in oncology, virology, and immunology.
N1-((3-((4-Methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide in Contemporary Research
This hybrid oxalamide (CAS 872880-70-1) exemplifies modern structure-based drug design. Its architecture merges three pharmacophoric elements:
| Structural Feature | Functional Role |
|---|---|
| Oxalamide core | Hydrogen-bond donor/acceptor system for target engagement |
| 4-Methoxyphenylsulfonyl group | Enhances solubility and modulates electron density for π-stacking interactions |
| Morpholinoethyl moiety | Improves pharmacokinetics via increased hydrophilicity and membrane permeability |
Recent investigations focus on its potential as:
- Kinase inhibitor : The sulfonyl group may anchor to ATP-binding pockets, while the oxazinanmethyl spacer provides conformational flexibility.
- Antiviral agent : Analogous oxalamides inhibit HIV-1 entry by blocking CD4-gp120 interactions, suggesting possible broad-spectrum applications.
- Immunomodulator : Alicyclic oxalamides demonstrate cytokine-selective regulation, a trait potentially shared by this morpholine-containing derivative.
Synthetic routes typically involve sequential couplings:
- Oxalyl chloride treatment of 4-methoxyphenylsulfonamide to form the sulfonyl oxalamide intermediate.
- Nucleophilic substitution with 2-morpholinoethylamine under Schotten-Baumann conditions.
- Purification via reverse-phase HPLC, yielding >95% purity as confirmed by ^1^H-NMR and LC-MS.
Research Objectives and Scientific Rationale
Current studies prioritize three objectives:
1. Mechanistic Elucidation
- Determine the compound’s binding affinity for pro-inflammatory kinases (e.g., JAK3, SYK) using surface plasmon resonance.
- Map structure-activity relationships by synthesizing analogs with varied sulfonyl substituents (e.g., nitro, trifluoromethyl).
2. Synthetic Optimization
- Develop enantioselective routes using asymmetric hydrogenation catalysts to access stereochemically pure variants.
- Evaluate green chemistry metrics (E-factor, atom economy) for industrial scalability.
3. Biological Profiling
- Screen against NCI-60 cancer cell lines to identify potency trends correlated with specific genetic mutations.
- Assess cytokine modulation in primary human T-cells to gauge immunotherapeutic potential.
These efforts aim to unlock the compound’s full pharmacological potential while addressing synthetic challenges inherent to polyfunctional oxalamides. By integrating catalytic methodologies and computational modeling, researchers seek to establish this oxalamide derivative as a lead compound for multifactorial diseases.
Properties
IUPAC Name |
N'-[[3-(4-methoxyphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-(2-morpholin-4-ylethyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O7S/c1-29-16-3-5-17(6-4-16)32(27,28)24-8-2-12-31-18(24)15-22-20(26)19(25)21-7-9-23-10-13-30-14-11-23/h3-6,18H,2,7-15H2,1H3,(H,21,25)(H,22,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYRPTUFSVVBNNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCN3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide is a complex organic compound that belongs to the oxalamide class. Its unique structure, characterized by the presence of a methoxyphenylsulfonyl group and an oxazinan ring, suggests significant potential for various biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant case studies.
Molecular Formula and Weight
- Molecular Formula : C21H32N4O7S
- Molecular Weight : 484.6 g/mol
Structural Features
The compound features several key functional groups:
- Oxazinan Ring : Provides structural stability and potential interaction sites.
- Sulfonamide Group : Known for antibacterial properties.
- Morpholinoethyl Side Chain : May enhance solubility and bioavailability.
| Property | Value |
|---|---|
| Molecular Formula | C21H32N4O7S |
| Molecular Weight | 484.6 g/mol |
| Density | Not available |
| Melting Point | Not available |
| Boiling Point | Not available |
The biological activity of this compound may involve multiple pathways:
- Inhibition of Matrix Metalloproteinases (MMPs) : Similar compounds have been shown to inhibit MMPs, which are crucial in extracellular matrix remodeling and implicated in various diseases including cancer and arthritis .
- Antibacterial Activity : The sulfonamide moiety suggests potential antibacterial effects through the inhibition of folic acid synthesis, a pathway targeted by many sulfonamide antibiotics .
- Anti-inflammatory Effects : Compounds with oxazinan structures have demonstrated anti-inflammatory properties in preliminary studies, indicating potential therapeutic applications in inflammatory diseases .
Case Studies and Research Findings
Research on structurally similar compounds provides insights into the expected biological activities of this compound:
- Antimicrobial Studies : A study on related sulfonamide derivatives demonstrated significant antibacterial activity against various strains of bacteria, suggesting that this compound may exhibit similar effects .
- Anti-cancer Potential : Research involving MMP inhibitors has shown promise in reducing tumor invasiveness and metastasis. Given its structural similarities to known MMP inhibitors, this compound could be explored further for its anticancer properties .
Table 2: Comparative Analysis of Similar Compounds
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| N1-(4-fluorobenzyl)-N2-(3-(4-methoxyphenyl)sulfonyl-1,3-oxazinan-2-yl)methyl)oxalamide | Antibacterial | Contains fluorobenzyl group |
| N1-(4-fluorophenyl)-N2-(furan-2-ylmethyl)oxalamide | Antifungal | Furan ring instead of oxazinan structure |
| N1-(4-methoxyphenyl)-N2-(isopentyloxalamide) | Anti-inflammatory | Simpler structure |
Comparison with Similar Compounds
Structural Insights :
- The target’s sulfonyl group (vs.
- The morpholinoethyl chain (cf. benzyloxy in ) introduces a polar tertiary amine, improving water solubility compared to adamantyl or aryl groups .
Physicochemical Properties and Spectroscopic Data
Spectroscopic Features
Q & A
Q. Table 1: Reaction Yields for Analogous Oxalamides
| Substituent | Solvent | Yield (%) | Reference |
|---|---|---|---|
| 4-Methoxyphenyl | Dioxane | 73 | |
| 3-Chloro-2-methyl | THF | 68 |
[Basic] Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic peaks should be prioritized?
Methodological Answer:
- 1H-NMR:
- 13C-NMR:
- FTIR:
Q. Table 2: Key Spectroscopic Data from Analogous Compounds
| Functional Group | 1H-NMR (δ, ppm) | 13C-NMR (δ, ppm) | IR (cm⁻¹) |
|---|---|---|---|
| 4-Methoxy (OCH3) | 3.81–3.82 | 55.9–56.1 | – |
| Oxazinan-CH2 | 4.10–4.30 | 65–70 | – |
| Sulfonyl (SO2) | – | 139–142 | 1350–1380 |
[Advanced] How can researchers resolve discrepancies in reported decomposition temperatures for structurally similar oxalamides?
Methodological Answer:
Discrepancies often arise from:
- Purity Differences: Impurities lower decomposition points. Use HPLC (≥95% purity) or recrystallization (e.g., chloroform) to standardize samples .
- Analytical Techniques: Differential Scanning Calorimetry (DSC) provides more accurate decomposition profiles than simple melting point apparatuses. For example, DSC of a related oxazinan derivative showed decomposition onset at 180°C, aligning with NMR-confirmed purity .
[Advanced] What strategies are effective for analyzing metabolic pathways or degradation products of this compound in biological systems?
Methodological Answer:
- In Vitro Metabolism: Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Look for hydroxylation at the morpholino ring or sulfonyl cleavage .
- Isotopic Labeling: Introduce ¹³C at the oxalamide carbonyl to track degradation pathways .
- Degradation Studies: Expose the compound to simulated gastric fluid (pH 2.0) and intestinal fluid (pH 6.8) to identify pH-sensitive cleavage products (e.g., sulfonic acid derivatives) .
[Advanced] How do substituent variations on the sulfonylphenyl group (e.g., methoxy vs. chloro) impact biological activity and solubility?
Methodological Answer:
- Biological Activity:
- Methoxy (4-OCH3): Enhances membrane permeability due to reduced polarity. Analogues showed 2–3× higher cellular uptake in cancer cell lines vs. chloro derivatives .
- Chloro (4-Cl): Increases target binding affinity (e.g., IC50 = 1.2 µM vs. 2.5 µM for methoxy in kinase assays) but reduces solubility .
- Solubility:
Q. Table 3: Substituent Effects on Key Properties
| Substituent | LogP | Aqueous Solubility (µg/mL) | IC50 (µM) |
|---|---|---|---|
| 4-OCH3 | 2.1 | 61.3 | 2.5 |
| 4-Cl | 2.9 | 12.8 | 1.2 |
[Basic] What common impurities arise during synthesis, and how can they be identified and controlled?
Methodological Answer:
- Byproducts:
- Mitigation:
[Advanced] How should researchers address conflicting NMR spectral data for oxalamide derivatives across studies?
Methodological Answer:
- Standardization:
- Advanced Techniques:
- 2D NMR (e.g., HSQC, HMBC) resolves overlapping signals. For example, HMBC correlations confirmed oxalamide connectivity in a morpholinoethyl derivative .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
